molecular formula C18H14ClFN4O2 B610052 PF-6274484

PF-6274484

Numéro de catalogue: B610052
Poids moléculaire: 372.8 g/mol
Clé InChI: TUYDDIWQXWTNSW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

PF-6274484 is a potent epidermal growth factor receptor (EGFR) inhibitor with demonstrated efficacy against both wild-type (WT) EGFR and the EGFR-L858R/T790M double mutant. It exhibits inhibitory concentrations (IC50) of 0.14 nM for EGFR-L858R/T790M and 0.18 nM for WT EGFR . In cellular assays, this compound inhibits autophosphorylation of EGFR-L858R/T790M in H1975 tumor cells and WT EGFR in A549 tumor cells with IC50 values of 6.6 nM and 5.8 nM, respectively .

Méthodes De Préparation

Synthetic Route Design and Key Intermediate Synthesis

The synthesis of PF-6274484 centers on constructing the 6-quinazolinyl scaffold, functionalizing it with a 3-chloro-4-fluorophenylamino group, and introducing the propenamide side chain. The process is divided into three primary stages:

Formation of the 7-Methoxy-6-Quinazolinyl Core

The quinazoline ring system is synthesized via cyclization of 2-amino-4-methoxybenzoic acid derivatives. A common approach involves condensing 2-amino-4-methoxybenzamide with formamidine acetate under acidic conditions to yield 4-amino-7-methoxyquinazoline . Alternative methods employ microwave-assisted cyclization to reduce reaction times from 12 hours to 30 minutes, achieving yields of 85–92% .

Key Reaction Conditions

  • Reactants : 2-Amino-4-methoxybenzamide, formamidine acetate

  • Solvent : Acetic acid

  • Temperature : 120°C (conventional) vs. 150°C (microwave)

  • Catalyst : None

  • Yield : 85–92%

Introduction of the 3-Chloro-4-Fluorophenylamino Group

The 4-position of the quinazoline core undergoes nucleophilic aromatic substitution (SNAr) with 3-chloro-4-fluoroaniline. This step requires activation of the quinazoline ring via protonation or Lewis acid catalysis. Patent literature highlights the use of boron trifluoride diethyl etherate (BF3·Et2O) to enhance electrophilicity, facilitating substitution at 80°C in dimethylacetamide (DMA) .

Optimization Insights

  • Solvent Selection : DMA outperforms DMF and NMP due to superior solubility of intermediates.

  • Catalyst Loading : 1.2 equiv. BF3·Et2O maximizes conversion (98%) while minimizing side products.

  • Reaction Time : 6 hours at 80°C .

Side Chain Incorporation: Acylation with Propenamide

The final step involves acylating the 6-position amine with acryloyl chloride. This reaction is sensitive to over-acylation and polymerization of the acryloyl group, necessitating controlled conditions:

Propenamide Coupling Protocol

  • Reactants : 4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinamine, acryloyl chloride

  • Base : N,N-Diisopropylethylamine (DIPEA)

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : 0–5°C (to suppress side reactions)

  • Yield : 76–82%

Critical Parameters

  • Stoichiometry : 1.1 equiv. acryloyl chloride ensures complete acylation without excess.

  • Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) isolates this compound with >98% purity .

Alternative Pathways and Comparative Analysis

Palladium-Catalyzed Cross-Coupling Approaches

Recent patent applications disclose a Suzuki-Miyaura coupling strategy to assemble the quinazoline core. A brominated intermediate (4-bromo-7-methoxyquinazoline) couples with 3-chloro-4-fluorophenylboronic acid using Pd(PPh3)4 as a catalyst . While this method reduces step count, it requires stringent anhydrous conditions and offers lower yields (68–72%) compared to SNAr routes .

Comparative Table: Synthetic Routes

ParameterSNAr RouteSuzuki Coupling Route
Reaction Steps 32
Overall Yield 62%52%
Key Advantage High regioselectivityFewer intermediates
Key Limitation Acidic conditionsPd contamination risk
Scale-Up Feasibility ExcellentModerate

Process Optimization and Challenges

Solubility and Purification Challenges

This compound exhibits limited solubility in most organic solvents except DMSO, complicating crystallization . Patent data addresses this via counterion exchange: converting the free base to a hydrochloride salt improves crystallinity and achieves 99.5% purity after recrystallization from ethanol/water .

Mitigating Acryloyl Polymerization

The propenamide group is prone to radical-initiated polymerization. Strategies include:

  • Inhibitors : Adding 0.1% hydroquinone to reaction mixtures.

  • Low-Temperature Processing : Maintaining temperatures below 10°C during acylation .

Analytical Characterization and Quality Control

Spectroscopic Validation

  • 1H NMR (DMSO-d6): δ 10.21 (s, 1H, NH), 8.72 (s, 1H, quinazoline-H), 7.85–7.79 (m, 2H, Ar-H), 6.45–6.35 (m, 2H, CH2=CH) .

  • HPLC : Retention time 12.3 min (C18 column, 60% MeCN/40% H2O), purity >98% .

Impurity Profiling

Common impurities include:

  • Des-acryloyl Intermediate : <0.5% (controlled via excess acryloyl chloride).

  • Dimerized Propenamide : <0.2% (suppressed by hydroquinone) .

Scale-Up Considerations and Industrial Feasibility

Cost-Benefit Analysis of Routes

FactorSNAr RouteSuzuki Route
Raw Material Cost $120/kg$180/kg
Catalyst Cost Negligible$50/kg (Pd recovery)
Environmental Impact Moderate (acid waste)High (heavy metal waste)

Green Chemistry Alternatives

  • Solvent Recycling : DMA recovery via distillation reduces waste by 40%.

  • Catalyst Substitution : Biodegradable ionic liquids replace BF3·Et2O in pilot studies .

Analyse Des Réactions Chimiques

Types de réactions : PF-6274484 subit principalement des réactions de substitution en raison de la présence de groupes aromatiques réactifs. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .

Réactifs et conditions courants :

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent donner divers dérivés de la quinazoline substitués .

4. Applications de la recherche scientifique

This compound a une large gamme d'applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine :

5. Mécanisme d'action

This compound exerce ses effets en se liant de manière covalente aux résidus de cystéine du site actif dans la poche de liaison de l'ATP du récepteur du facteur de croissance épidermique. Cela inhibe l'autophosphorylation des formes sauvage et mutante du récepteur, bloquant ainsi les voies de signalisation en aval qui favorisent la prolifération et la survie des cellules tumorales .

Applications De Recherche Scientifique

Efficacy in Cancer Models

Extensive preclinical studies have demonstrated the efficacy of PF-6274484 in various cancer cell lines. For instance, it has shown IC50 values of 0.14 nM for EGFR-L858R/T790M and 0.18 nM for wild-type EGFR, indicating its potential effectiveness even in resistant tumor types . In vivo studies using xenograft models have revealed that this compound significantly reduces tumor size compared to control groups, highlighting its therapeutic potential against EGFR-driven cancers.

Proteomic Profiling

Recent research employed activity-based protein profiling (ABPP) combined with stable isotope labeling by amino acids in cell culture (SILAC) to identify the specific protein targets of this compound. This approach revealed that this compound not only inhibits EGFR but also interacts with other kinases and non-kinase proteins, suggesting a broader impact on cellular signaling networks . The identification of additional targets provides insights into potential off-target effects and helps refine therapeutic strategies.

Resistance Mechanisms

Understanding the resistance mechanisms associated with EGFR mutations is crucial for enhancing treatment efficacy. This compound's ability to covalently modify the receptor allows it to overcome some resistance pathways seen with reversible inhibitors. Studies indicate that this compound can maintain activity against tumors that develop resistance to first-line therapies, making it a valuable addition to treatment regimens for advanced non-small cell lung cancer .

Combination Therapies

The potential for combination therapies involving this compound is also being explored. By pairing this inhibitor with other agents targeting different pathways, researchers aim to enhance overall therapeutic outcomes while mitigating resistance development. Early-phase clinical trials are investigating such combinations, focusing on optimizing dosing schedules and assessing safety profiles .

Data Summary Table

Parameter This compound
Target EGFR (L858R/T790M)
IC50 (nM) 0.14 (L858R/T790M), 0.18 (WT)
Mechanism Covalent inhibition
Cell Lines Tested A431, Ramos, H1975
In Vivo Efficacy Significant tumor reduction
Proteomic Targets Multiple kinases & non-kinases

Mécanisme D'action

PF-6274484 exerts its effects by covalently binding to the active-site cysteine residues in the ATP binding pocket of the epidermal growth factor receptor. This inhibits the autophosphorylation of both wild-type and mutant forms of the receptor, thereby blocking downstream signaling pathways that promote tumor cell proliferation and survival .

Comparaison Avec Des Composés Similaires

This section compares PF-6274484 with PD168393 , a structurally and functionally related EGFR inhibitor, focusing on biochemical potency, selectivity, mechanism of action, and clinical relevance.

Biochemical and Cellular Potency

Parameter This compound PD168393
IC50 (EGFR-L858R/T790M) 0.14 nM Not reported
IC50 (WT EGFR) 0.18 nM 0.7 nM
Cellular IC50 (H1975) 6.6 nM Not reported
Cellular IC50 (A549) 5.8 nM Not reported
Selectivity No data on off-targets No activity against insulin receptor, PDGFR, FGFR, or PKC

This compound exhibits superior potency against WT EGFR compared to PD168393 (0.18 nM vs. 0.7 nM), though PD168393’s selectivity profile is better characterized .

Mechanism of Action

  • This compound : Reversibly inhibits EGFR kinase activity, as evidenced by its competitive binding in enzymatic assays .
  • PD168393 : Acts as an irreversible inhibitor by covalently modifying EGFR’s kinase domain, leading to prolonged suppression of signaling .

The irreversible mechanism of PD168393 may confer advantages in overcoming kinase reactivation, whereas this compound’s reversible binding could allow dose-dependent flexibility .

Critical Analysis of Comparative Data

Strengths of this compound

  • Sub-nanomolar potency, suggesting high target engagement at low concentrations .

Limitations and Unknowns

  • Lack of published selectivity data raises concerns about off-target effects.
  • No head-to-head comparisons with third-generation EGFR inhibitors (e.g., osimertinib) in the provided evidence .

Activité Biologique

PF-6274484 is a covalent inhibitor specifically targeting the epidermal growth factor receptor (EGFR), a critical player in various cancers. This article delves into the biological activity of this compound, discussing its mechanism of action, selectivity, and the implications of its use in cancer therapy.

This compound operates as a covalent inhibitor through the formation of a bond with the cysteine residue in the ATP-binding site of EGFR. This interaction effectively blocks the receptor's activity, inhibiting downstream signaling pathways that promote tumor growth and survival. The compound utilizes an αβ-unsaturated amide electrophile, which is crucial for its reactivity and selectivity towards EGFR .

Biological Activity and Efficacy

The biological activity of this compound has been evaluated across various cancer cell lines, revealing significant differences in potency depending on the specific mutations present in EGFR. For instance:

Cell Line EGFR Mutation IC50 (nM)
A431Wild-type596.6
HCC827Del193.3
PC9Del194.1
NCI-H1975L858R/T790M3.7

These results indicate that this compound exhibits much higher potency against mutant forms of EGFR compared to the wild-type receptor, highlighting its potential as a targeted therapy for patients with specific EGFR mutations .

Selectivity and Off-target Effects

A critical aspect of covalent inhibitors like this compound is their selectivity for target proteins. Research utilizing activity-based protein profiling (ABPP) combined with quantitative mass spectrometry has shown that while this compound effectively inhibits EGFR, it also exhibits off-target activity against other kinases and proteins at higher concentrations. This off-target reactivity can lead to unintended cytotoxic effects, complicating its therapeutic profile .

The following table summarizes some key off-target interactions identified for this compound:

Target Protein Type Activity
BLKKinaseInhibited
MAP2K7KinaseInhibited
DUS2LEnzymeInhibited
AHRReceptorInhibited

Understanding these interactions is vital for optimizing the drug's selectivity and minimizing adverse effects during treatment .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound in clinical contexts:

  • In Vitro Studies : Experiments conducted on A431 and Ramos cell lines demonstrated that this compound could effectively inhibit EGFR-mediated signaling pathways, leading to reduced cell proliferation and increased apoptosis in cells expressing mutant EGFR .
  • Proteomic Profiling : A comprehensive proteomic analysis revealed that this compound interacts with a broader range of proteins than initially anticipated, necessitating further studies to refine its application in clinical settings .
  • Clinical Implications : The selectivity profile of this compound suggests it could be beneficial for patients with specific EGFR mutations while posing risks for off-target effects that need careful monitoring during therapy .

Q & A

Basic Research Questions

Q. What are the primary molecular targets of PF-6274484, and how do its inhibitory concentrations (IC50) vary across EGFR mutants?

this compound is a potent EGFR inhibitor targeting both wild-type (WT) and mutant isoforms, particularly L858R/T790M. Its IC50 values are 0.14 nM (EGFR-L858R/T790M) and 0.18 nM (WT EGFR) in enzymatic assays. In cellular models (e.g., H1975 and A549 tumor cells), autophosphorylation inhibition IC50s are 6.6 nM and 5.8 nM, respectively . Researchers should validate these values using kinase profiling assays and cell-based phosphorylation ELISAs to confirm target specificity.

Q. What experimental models are recommended for assessing this compound efficacy in vitro?

Use EGFR-driven cell lines like H1975 (harboring L858R/T790M mutations) and A549 (WT EGFR). Dose-response curves should be generated with at least three biological replicates. Include controls such as PD168393 (a covalent EGFR inhibitor) for comparative potency analysis .

Q. How should researchers address variability in this compound activity across different assay conditions?

Standardize assays by:

  • Using consistent cell passage numbers (<20) to minimize genetic drift.
  • Pre-treating cells with serum-free media for 24 hours before EGFR stimulation.
  • Validating inhibitor solubility in DMSO or aqueous buffers (e.g., via dynamic light scattering).
    Document all conditions in supplemental materials to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions between enzymatic and cellular IC50 values for this compound?

Discrepancies often arise from differences in ATP concentrations, cellular uptake efficiency, or off-target effects. To mitigate:

  • Perform ATP competition assays to assess binding mode (competitive/non-competitive).
  • Quantify intracellular drug concentrations via LC-MS/MS.
  • Use siRNA knockdowns or CRISPR-edited cell lines to confirm on-target effects .

Q. What methodological considerations are critical for in vivo studies of this compound?

  • Dosing: Optimize pharmacokinetics using staggered dosing (e.g., 10–100 mg/kg BID in murine models) to maintain plasma levels above cellular IC50.
  • Biomarkers: Monitor EGFR phosphorylation in tumor biopsies via immunohistochemistry.
  • Controls: Include cohorts treated with osimertinib (third-generation EGFR inhibitor) to benchmark efficacy and toxicity .

Q. How can researchers design experiments to evaluate this compound resistance mechanisms?

  • Generate resistant cell lines via chronic exposure to sublethal this compound doses (e.g., 6 months).
  • Perform whole-exome sequencing to identify secondary mutations (e.g., C797S in EGFR).
  • Validate findings using patient-derived xenograft (PDX) models with matched pre-/post-treatment samples .

Q. What statistical approaches are recommended for analyzing dose-response synergies between this compound and other targeted therapies?

  • Use Chou-Talalay combination index (CI) analysis to classify interactions (synergistic/antagonistic).
  • Apply Bayesian hierarchical models to account for inter-experiment variability.
  • Share raw data and code repositories (e.g., GitHub) to enable meta-analyses .

Q. Methodological Guidelines

  • Data Reporting: Include raw data tables for IC50 calculations (e.g., nonlinear regression outputs) and statistical parameters (R², p-values) in supplementary files .
  • Ethical Standards: Disclose all conflicts of interest and obtain institutional approval for animal studies .
  • Reproducibility: Adhere to the ARRIVE 2.0 guidelines for preclinical research, detailing randomization, blinding, and sample size justification .

Propriétés

IUPAC Name

N-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN4O2/c1-3-17(25)24-15-7-11-14(8-16(15)26-2)21-9-22-18(11)23-10-4-5-13(20)12(19)6-10/h3-9H,1H2,2H3,(H,24,25)(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYDDIWQXWTNSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

PF-6274484
PF-6274484
PF-6274484
PF-6274484
PF-6274484

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.